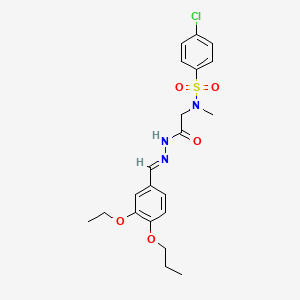
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as DOC, is a psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1970s and has since gained popularity among researchers for its unique biochemical and physiological effects. In
Mecanismo De Acción
As mentioned earlier, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide acts as an agonist of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the 5-HT2A receptor by N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide leads to an increase in the levels of intracellular calcium and the activation of various signaling pathways. This ultimately leads to changes in neuronal excitability and synaptic plasticity, which are thought to underlie the behavioral effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide are diverse and complex. It has been found to induce a wide range of subjective experiences, including altered perception, thought, and emotion. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has a long half-life, which allows for prolonged experimental manipulations. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of more selective and potent 5-HT2A receptor agonists that can be used to further elucidate the role of this receptor in various physiological and pathological processes. Additionally, there is a need for more studies investigating the long-term effects of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide on brain function and behavior. Finally, the use of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in the development of novel treatments for psychiatric disorders, such as depression and schizophrenia, is an area of active research.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is a potent and selective agonist of the 5-HT2A receptor that has gained popularity among researchers for its unique biochemical and physiological effects. Its use in lab experiments has provided valuable insights into the role of the serotonergic system in various physiological and pathological processes. While there are some limitations to its use, the future directions for research on N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide are promising and hold great potential for the development of novel treatments for psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide involves a series of chemical reactions that start with the condensation of 2,5-dimethoxyphenethylamine with N-methyl-4-chlorobenzenesulfonamide. This is followed by the addition of acetic anhydride and the subsequent hydrolysis of the resulting acetamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is primarily used for research purposes, particularly in the field of neuroscience. It has been found to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide a valuable tool for studying the effects of 5-HT2A receptor activation on these processes. Additionally, N-(2,5-dimethoxyphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been used in studies investigating the role of the serotonergic system in the pathophysiology of various psychiatric disorders, including schizophrenia and depression.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O5S/c1-4-12-30-19-11-6-16(13-20(19)29-5-2)14-23-24-21(26)15-25(3)31(27,28)18-9-7-17(22)8-10-18/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEFCOMSWHMJLA-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)










![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)